molecular formula C10H10N2O3S B138117 N-(5-methyl-3-isoxazolyl)benzenesulfonamide CAS No. 13053-79-7

N-(5-methyl-3-isoxazolyl)benzenesulfonamide

Cat. No.: B138117
CAS No.: 13053-79-7
M. Wt: 238.27 g/mol
InChI Key: SQNUDFDMVUDDJY-UHFFFAOYSA-N
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Description

N-(5-methyl-3-isoxazolyl)benzenesulfonamide, more widely known as the antibacterial agent Sulfamethoxazole, is a fundamental research compound in microbiology and pharmaceutical sciences . Its primary research value lies in its bacteriostatic mechanism of action, where it acts as a competitive antagonist of para-aminobenzoic acid (PABA) to inhibit bacterial dihydrofolate synthesis . This makes it an essential tool for studying bacterial folate metabolism and the development of antimicrobial resistance. Beyond its direct antibacterial applications, this sulfonamide serves as a versatile chemical scaffold and ligand in coordination chemistry. Researchers utilize it to synthesize novel metal complexes with transition metals such as Cr(II), Mn(II), Fe(III), Ni(II), Cu(II), and Zn(II) . These complexes are investigated to enhance our understanding of coordination geometries and to develop compounds with potentially augmented antimicrobial and antifungal properties, thereby expanding the utility of the parent molecule . Furthermore, the compound's structure serves as a precursor for the synthesis of advanced derivatives, including Schiff bases, which are explored for a range of activities such as enzymatic inhibition and as building blocks for materials science research . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-8-7-10(11-15-8)12-16(13,14)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNUDFDMVUDDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017800
Record name Desaminosulfamethoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13053-79-7
Record name Desaminosulfamethoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Sulfonylation Step :

    • Reactants : 3-Amino-5-methylisoxazole (1 eq) and para-acetamidobenzenesulfonyl chloride (1.2 eq).

    • Solvent : Pyridine or dichloromethane (DCM) with catalytic pyridine.

    • Temperature : 0–5°C during initial coupling, followed by gradual warming to 25°C.

    • Duration : 1.5–2 hours.

    • Yield : 60–75% after purification.

  • Deprotection Step :

    • Reagent : Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acetyl group removal.

    • Conditions : Reflux in aqueous ethanol (50–70°C) for 4–6 hours.

    • Final Yield : 80–85%.

Table 1: Classical Synthesis Parameters

ParameterSulfonylation StepDeprotection Step
Reactant Ratio1:1.2 (amine:sulfonyl chloride)
SolventDCM/pyridineEthanol/water
Temperature0–25°C50–70°C
Time1.5–2 h4–6 h
Yield60–75%80–85%

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste. Key advancements include:

Precursor Synthesis: 3-Amino-5-Methylisoxazole Manufacturing

The patent-pending method for synthesizing 3-amino-5-methylisoxazole (3-AMI) enhances yield and purity:

  • Reactants : 2-Bromo-3-methoxybutyronitrile or tetrolonitrile with hydroxyurea.

  • Conditions :

    • pH : 10.5–12.5 (maintained using NaOH/KOH).

    • Solvent : Water with optional inert organic solvents (e.g., toluene).

    • Temperature : 25–40°C.

  • Yield : 90–95%.

Continuous Flow Sulfonylation

Modern reactors employ continuous flow systems to improve reaction control:

  • Residence Time : 30–60 minutes.

  • Throughput : 10–20 kg/h.

  • Purity : ≥99% after inline crystallization.

Table 2: Industrial vs. Laboratory-Scale Yields

MetricLaboratory ScaleIndustrial Scale
3-AMI Purity85–90%95–98%
SMX Batch Yield60–75%85–90%
Annual Production500–1,000 metric tons

Alternative Synthetic Routes and Derivatives

Schiff Base Intermediate Formation

Recent studies explore SMX derivatives via Schiff base reactions:

  • Reactants : SMX with 4-dimethylaminobenzaldehyde.

  • Conditions : Ethanol reflux (2 hours).

  • Product : (E)-4-((4-(Dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide.

  • Yield : 60%.

Metal Complex Synthesis

Coordination with transition metals enhances bioactivity:

  • Metals : Co(II), Cu(II), Zn(II).

  • Ligand Ratio : 1:1 (SMX:metal salt).

  • Applications : Antimicrobial and anticancer agents.

Table 3: Alternative Reaction Outcomes

MethodReactantsYieldApplication
Schiff Base FormationSMX + aryl aldehyde60%Antimicrobial studies
Metal ComplexationSMX + CoCl₂70–75%Oncology research

Purification and Quality Control

Recrystallization Techniques

  • Solvent System : Ethanol/water (3:1 v/v).

  • Purity : ≥98% after two recrystallizations.

  • Melting Point : 167–172°C (lit. 169–171°C).

Chromatographic Methods

  • HPLC Conditions :

    • Column : C18 reverse-phase.

    • Mobile Phase : Methanol:water (60:40).

    • Retention Time : 6.8 minutes.

Spectroscopic Validation

  • NMR :

    • ¹H NMR (DMSO-d₆) : δ 2.3 (s, 3H, CH₃), 6.5–7.5 (m, 4H, aromatic).

    • ¹³C NMR : 125 ppm (C-S linkage).

  • IR : 3320 cm⁻¹ (N-H), 1360/1160 cm⁻¹ (S=O) .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-3-isoxazolyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of this compound. These products have their own unique applications in various fields .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Molecular Structure:

  • Molecular Formula: C10H10N2O3S
  • Molecular Weight: 238.27 g/mol

The compound primarily functions as a sulfonamide antibiotic , inhibiting the enzyme dihydropteroate synthase , which is crucial in the folic acid synthesis pathway in prokaryotes. This inhibition leads to a deficiency of nucleotides and amino acids essential for bacterial growth .

Chemistry

N-(5-methyl-3-isoxazolyl)benzenesulfonamide serves as a versatile building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules: The compound can be modified to create various derivatives that exhibit enhanced biological activities.
  • Reagent in Organic Reactions: Its sulfonamide group allows for diverse reactions, making it valuable in synthetic chemistry.

Biology

Research indicates potential biological activities of this compound, particularly:

  • Antimicrobial Properties: Studies have shown its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology .

Medicine

The compound is under investigation for its therapeutic potential, including:

  • Antibacterial Applications: Its mechanism of action makes it a candidate for treating bacterial infections, especially those resistant to conventional antibiotics .
  • Immunogenic Studies: Insights from related compounds suggest that this compound may elicit immune responses, which is critical for evaluating its safety profile.

Industry

In industrial applications, this compound is explored for:

  • Development of New Materials: Its unique chemical properties allow it to be used as an intermediate in pharmaceutical production and other materials science applications.
Activity TypeTested OrganismsMIC (µg/ml)Reference
AntibacterialStaphylococcus aureus6.25Mondelli et al., 2013
AntifungalCandida albicans12.5Bouchoucha et al., 2013
CytotoxicHepatocellular carcinoma25Al-Khodir et al., 2015

Table 2: Synthesis of Metal Complexes

Metal IonComplex StructureBiological Activity
Co(II)[Co(SMX)2.3H2O]Antibacterial
Fe(II)[Fe(SMX)2Cl2].2H2OAntifungal & Anticancer
Ni(II)[Ni(SMX)(Imi)2]Catalytic Activity

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial activity of this compound against various pathogens. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antibiotic .
  • Metal Complex Formation : Research on metal complexes derived from this sulfonamide revealed enhanced antibacterial properties compared to the parent compound alone. The interaction with transition metals such as Co(II) and Fe(II) improved the efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-(5-methyl-3-isoxazolyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms. These effects are mediated through its binding to active sites on proteins and other biomolecules .

Comparison with Similar Compounds

Structural Analogs and Modifications

SMX derivatives are synthesized to enhance efficacy, reduce resistance, or explore novel applications. Key structural variations include:

  • Substituents on the benzene ring : Chloro, methoxy, or nitroso groups.
  • Isoxazole modifications : Alkylation or hybridization with heterocycles (e.g., thiazoles, triazoles).
  • Hybrid molecules : Conjugation with azo groups, Schiff bases, or glucosides.

Table 1: Structural and Functional Comparison of SMX Analogs

Compound Name Structural Modification Key Properties/Activities Reference
SMX (Parent Compound) None Antimicrobial (IC₅₀: 10–50 μg/mL); ecological toxicity
4-Nitrososulfamethoxazole Nitroso group at C4 of benzene ring Intermediate in metabolic pathways; potential mutagenicity
2,4,6-Trimethyl-SMX Methyl groups at C2, C4, C6 of benzene Enhanced lipophilicity; untested biological activity
N-(4-(Thiazolyl)phenyl)-SMX Thiazole-azo hybrid Antibacterial activity (zone of inhibition: 10–17 mm)
SMX-Schiff Base Azomethine linkage (pyridine derivative) Nonlinear optical (NLO) properties (n₂: ~10⁻⁸ cm²/W); drug-like potential
SMX N4-Glucoside β-D-glucopyranosyl group at C4 Reduced antimicrobial activity; metabolite in human liver
Pharmacokinetic and Toxicity Profiles
  • SMX : Rapid absorption, hepatic metabolism to N4-acetylated and N4-glucoside metabolites . Chronic exposure linked to hepatotoxicity and ecological risks .
  • SMX N4-Glucoside : Reduced antimicrobial potency due to glucuronidation, a detoxification pathway .
  • Chloro-SMX Derivatives : Improved cytotoxicity but higher lipophilicity may increase bioaccumulation risks .

Biological Activity

N-(5-methyl-3-isoxazolyl)benzenesulfonamide, also known as 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and research findings supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide functional group attached to a 5-methyl-3-isoxazole moiety. The synthesis typically involves the reaction of appropriate isoxazole derivatives with sulfanilamide or its derivatives. Recent studies have explored the synthesis of metal complexes of this compound, enhancing its biological efficacy through coordination with transition metals such as Co(II), Cu(II), and Zn(II) .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various bacterial strains. The mechanism of action is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Data Table: Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus6.25 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa100 µg/mL
Klebsiella pneumoniae25 µg/mL

In vitro studies have shown that the compound also has antifungal activity against certain Candida species and Aspergillus strains, demonstrating a broad spectrum of action .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have indicated promising results. The compound has been evaluated for cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF7) and colon adenocarcinoma (HT29).

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on HT29 cells using the MTT assay. The results indicated a half-maximal inhibitory concentration (CC50) substantially lower than that of standard chemotherapeutic agents such as cisplatin:

  • HT29 Cell Line : CC50 = 58.4 µM
  • Cisplatin : CC50 = 47.2 µM
  • 5-Fluorouracil : CC50 = 381.2 µM

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics due to its selective toxicity towards cancer cells compared to normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Dihydropteroate Synthase : This enzyme is crucial for folate synthesis in bacteria.
  • Interference with Cancer Cell Metabolism : The compound may disrupt metabolic pathways essential for cancer cell proliferation.
  • Metal Complex Formation : Transition metal complexes derived from this sulfonamide exhibit enhanced biological activities, including antibacterial and anticancer effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-methyl-3-isoxazolyl)benzenesulfonamide, and how can researchers optimize yield and purity?

  • Methodological Answer : The compound is synthesized via sulfonylation of 4-aminobenzenesulfonyl chloride with 5-methyl-3-aminoisoxazole. Key steps include controlled pH adjustment (7–8) to minimize side reactions and purification via recrystallization using ethanol/water mixtures. Yield optimization requires strict temperature control (0–5°C during coupling) and stoichiometric excess of the sulfonyl chloride (1.2:1 molar ratio). Purity is confirmed by HPLC (C18 column, methanol:water 60:40 mobile phase) and melting point analysis (167–172°C) .

Q. How can researchers validate the structural integrity of sulfamethoxazole derivatives using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1H^1H-NMR confirms the aromatic proton environment (δ 6.5–7.5 ppm for benzene ring) and isoxazole methyl group (δ 2.3 ppm, singlet). 13C^{13}C-NMR identifies the sulfonamide sulfur linkage (C-S resonance at ~125 ppm) .
  • IR : Key peaks include N-H stretching (3320 cm1^{-1}), S=O asymmetric/symmetric vibrations (1360 cm1^{-1}/1160 cm1^{-1}), and isoxazole C=N (1600 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 253.28 (C10_{10}H11_{11}N3_3O3_3S) with fragmentation patterns confirming the sulfonamide backbone .

Q. What are the critical physicochemical properties influencing sulfamethoxazole’s solubility and bioavailability?

  • Methodological Answer :

  • LogP : Experimental LogP = 0.89 (predicts moderate lipophilicity). Adjust via co-crystallization or salt formation (e.g., sodium salt increases aqueous solubility).
  • pKa : The sulfonamide group has pKa ~5.7, enabling pH-dependent solubility (higher solubility in alkaline conditions).
  • Thermal Stability : Decomposition occurs above 200°C; DSC/TGA analysis is recommended for formulation studies .

Advanced Research Questions

Q. How does sulfamethoxazole inhibit bacterial dihydropteroate synthase (DHPS), and what experimental strategies can elucidate resistance mechanisms?

  • Methodological Answer :

  • Enzyme Assays : Use recombinant DHPS in a spectrophotometric assay monitoring substrate (p-aminobenzoic acid) depletion at 340 nm. Competitive inhibition constants (Ki_i) are determined via Lineweaver-Burk plots .
  • Resistance Studies : Isolate resistant E. coli strains under sub-inhibitory SMX concentrations. Sequence folP gene mutations (e.g., Phe98Leu) and validate via site-directed mutagenesis and MIC testing .

Q. What computational approaches are effective in designing sulfamethoxazole derivatives with enhanced carbonic anhydrase (CA) inhibition?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions between sulfonamide derivatives and CA isoforms (e.g., CA II: PDB ID 3KS3). Focus on zinc-coordinating sulfonamide oxygen and hydrophobic interactions with Val121/Leu198 .
  • DFT Studies : Calculate electrostatic potential surfaces to optimize electron-withdrawing substituents (e.g., -CF3_3) at the benzene ring, enhancing binding affinity .

Q. How can researchers address contradictions in sulfamethoxazole’s reported cytotoxicity and genotoxicity across in vitro models?

  • Methodological Answer :

  • Assay Standardization : Compare Ames test (TA98 strain) and Comet assay results under consistent metabolic activation conditions (S9 liver homogenate). Control for pH and serum protein interference in cell cultures .
  • Mechanistic Studies : Use siRNA knockdown of CYP2C9 (major SMX-metabolizing enzyme) in HepG2 cells to isolate reactive metabolite (nitroso-SMX) contributions to DNA damage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(5-methyl-3-isoxazolyl)benzenesulfonamide
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N-(5-methyl-3-isoxazolyl)benzenesulfonamide

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